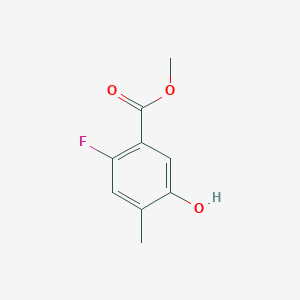

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-fluoro-5-hydroxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTMRPAVQROBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743909 | |

| Record name | Methyl 2-fluoro-5-hydroxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378655-77-6 | |

| Record name | Methyl 2-fluoro-5-hydroxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate"

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. The synthesis is designed as a multi-step sequence commencing from the readily available starting material, 4-methylphenol (p-cresol). This document offers a detailed exposition of the synthetic strategy, including reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The causality behind experimental choices is elucidated to provide field-proven insights. All protocols are presented as self-validating systems, and key mechanistic claims are supported by authoritative sources from the scientific literature.

Introduction

This compound is a highly functionalized aromatic compound. The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability and binding affinity to protein targets. The strategic placement of the fluoro, hydroxyl, methyl, and methyl ester groups makes this compound a desirable intermediate for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This guide details a rational and efficient synthetic route to access this target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step sequence starting from 4-methylphenol. The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Nitration of 4-Methylphenol to 4-Methyl-2-nitrophenol

The initial step involves the regioselective nitration of 4-methylphenol. The hydroxyl and methyl groups are both ortho-, para-directing. Nitration is expected to occur primarily at the positions ortho to the strongly activating hydroxyl group. Steric hindrance from the methyl group will favor nitration at the C2 position.[1]

Reaction Scheme:

Caption: Nitration of 4-methylphenol.

Protocol:

-

To a stirred solution of 4-methylphenol (1.0 eq.) in a suitable solvent such as glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid (catalytic amount) at a controlled temperature, typically 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 4-methyl-2-nitrophenol.

| Parameter | Value | Reference |

| Starting Material | 4-methylphenol | [2] |

| Reagents | Nitric Acid, Sulfuric Acid | [1] |

| Temperature | 0-5 °C | [2] |

| Solvent | Glacial Acetic Acid | [2] |

Expertise & Experience: The controlled low temperature is crucial to minimize the formation of dinitrated byproducts and oxidation of the phenol. The choice of a mild nitrating system is key to achieving the desired regioselectivity.

Step 2: Reduction of 4-Methyl-2-nitrophenol to 2-Amino-4-methylphenol

The nitro group of 4-methyl-2-nitrophenol is reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]

Reaction Scheme:

Caption: Reduction of 4-methyl-2-nitrophenol.

Protocol:

-

Dissolve 4-methyl-2-nitrophenol (1.0 eq.) in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 2-amino-4-methylphenol.

| Parameter | Value | Reference |

| Starting Material | 4-methyl-2-nitrophenol | [3] |

| Reagents | H₂, 10% Pd/C | [3] |

| Pressure | ~50 psi | [3] |

| Solvent | Ethanol | [3] |

Trustworthiness: The progress of the reaction can be visually monitored by the disappearance of the yellow color of the nitrophenol. The use of a Celite pad for filtration ensures complete removal of the pyrophoric palladium catalyst.

Step 3: Diazotization and Fluorination (Schiemann Reaction) to 2-Fluoro-4-methylphenol

This step involves the conversion of the amino group to a diazonium salt, followed by a Schiemann reaction to introduce the fluorine atom.[4][5] The diazonium salt is prepared by treating the aminophenol with nitrous acid (generated in situ from sodium nitrite and an acid) at low temperatures.[6] The subsequent thermal decomposition of the diazonium tetrafluoroborate salt yields the desired aryl fluoride.

Reaction Scheme:

Caption: Schiemann reaction of 2-amino-4-methylphenol.

Protocol:

-

Dissolve 2-amino-4-methylphenol (1.0 eq.) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (1.05 eq.) while maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

The resulting diazonium tetrafluoroborate salt often precipitates and can be collected by filtration.

-

Gently heat the isolated salt (or the reaction mixture directly) to induce decomposition and formation of the aryl fluoride.

-

The product can be purified by steam distillation or extraction followed by column chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-amino-4-methylphenol | [5] |

| Reagents | NaNO₂, HBF₄ | [5] |

| Temperature (Diazotization) | 0-5 °C | [6] |

| Temperature (Decomposition) | Varies, gentle heating | [5] |

Authoritative Grounding: The Sandmeyer and Schiemann reactions are well-established methods for the conversion of aromatic amines to a wide range of substituted arenes.[4]

Step 4: Carboxylation (Kolbe-Schmitt Reaction) to 2-Fluoro-5-hydroxy-4-methylbenzoic Acid

The Kolbe-Schmitt reaction is employed to introduce a carboxylic acid group ortho to the hydroxyl group. The phenoxide ion, being more nucleophilic than the phenol itself, attacks carbon dioxide in an electrophilic aromatic substitution.

Reaction Scheme:

Caption: Kolbe-Schmitt reaction of 2-fluoro-4-methylphenol.

Protocol:

-

Prepare the sodium salt of 2-fluoro-4-methylphenol by treating it with an equimolar amount of sodium hydroxide.

-

Thoroughly dry the sodium phenoxide.

-

Heat the dry sodium phenoxide under a high pressure of carbon dioxide (e.g., 100 atm) at an elevated temperature (e.g., 125 °C) in an autoclave.

-

After the reaction period, cool the mixture and dissolve it in water.

-

Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the product, wash with cold water, and dry to obtain 2-fluoro-5-hydroxy-4-methylbenzoic acid.

| Parameter | Value | Reference |

| Starting Material | 2-fluoro-4-methylphenol | |

| Reagents | NaOH, CO₂, H₃O⁺ | |

| Pressure | High pressure (e.g., 100 atm) | [7] |

| Temperature | High temperature (e.g., 125 °C) | [7] |

Expertise & Experience: The dryness of the phenoxide is critical for the success of the Kolbe-Schmitt reaction. The regioselectivity (ortho vs. para carboxylation) can be influenced by the reaction temperature and the nature of the alkali metal cation.[7]

Step 5: Esterification to this compound

The final step is a Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst.[8]

Reaction Scheme:

Caption: Fischer esterification to the target molecule.

Protocol:

-

Suspend 2-fluoro-5-hydroxy-4-methylbenzoic acid (1.0 eq.) in an excess of methanol, which acts as both the solvent and the reagent.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude ester by column chromatography or recrystallization to obtain this compound.

| Parameter | Value | Reference |

| Starting Material | 2-fluoro-5-hydroxy-4-methylbenzoic acid | [8] |

| Reagents | Methanol, Sulfuric Acid | [8] |

| Condition | Reflux | [8] |

| Solvent | Methanol | [8] |

Trustworthiness: The workup with sodium bicarbonate is essential to remove the acid catalyst and any remaining carboxylic acid, facilitating the purification of the neutral ester product.

Conclusion

This guide has outlined a robust and logical synthetic route for the preparation of this compound from 4-methylphenol. Each step is based on well-established and reliable chemical transformations. The provided protocols, along with the mechanistic insights and expert commentary, are intended to equip researchers with the necessary information to successfully synthesize this valuable compound in a laboratory setting. The self-validating nature of the described protocols, supported by citations to authoritative literature, ensures a high degree of scientific integrity.

References

-

Hunt, I. (n.d.). Ch24: Phenols + CO2. University of Calgary. Retrieved from [Link]

- Aresta, M., et al. (2016). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters, 18(15), 3886–3889.

- Li, Z., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. ACS Omega, 1(1), 1-1.

- MDPI. (2021). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.

- Ito, Y., et al. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure.

- MDPI. (2021). First Phenol Carboxylation with CO2 on Carbon Nanostructured C@Fe-Al2O3 Hybrids in Aqueous Media under Mild Conditions.

-

PubMed. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Fluoro-4-methylphenol: Synthesis and Purification Explained. Retrieved from [Link]

- Google Patents. (n.d.). Esterification of hydroxybenzoic acids.

- ACS Publications. (2020). Effective Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Etched Halloysite Nanotubes@α-Ni(OH)2. ACS Applied Materials & Interfaces, 12(18), 20567–20577.

- Google Patents. (n.d.). Process for the preparation of -halogenated cresol esters.

- Google Patents. (n.d.). Stepwise reduction of p-nitrophenol.

- ACS Publications. (2019). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research, 58(42), 19357–19365.

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Baeyer-Villiger oxidation, Baeyer-Villiger reaction. Retrieved from [Link]

-

Yakhak Hoeji. (2011). Synthetic Studies Directed Toward an ortho-Fluorination of Phenols. Retrieved from [Link]

- Google Patents. (n.d.). Method for directly fluorinating ortho-position of phenol compound.

-

University of Canterbury. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. Retrieved from [Link]

-

Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

- Google Patents. (n.d.). 4-methyl-3-nitrophenols and preparation method thereof.

-

ResearchGate. (2015). The Baeyer-Villiger oxidation versus aromatic ring hydroxylation: Competing organic peracid oxidation mechanisms explored by multivariate modelling of designed multi-response experiments. Retrieved from [Link]

-

ResearchGate. (2008). Substituent effects in the Baeyer-Villiger reaction of acetophenones: A theoretical study. Retrieved from [Link]

-

Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

- ACS Publications. (2018). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 140(35), 10984–10988.

- ACS Publications. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(7), 862–872.

- Google Patents. (n.d.). Esters of polyhydroxy-benzoic acids and method for their preparation.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of Hydroxybenzoic Acids and Their Esters by Reaction of Phenols with Carbon Tetrachloride and Alcohols in the Presence of Iron Catalysts. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-methyl-3-nitrophenol. Retrieved from [Link]

-

4College.co.uk. (n.d.). Esters. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 4-Methyl-3-nitrophenol in Chemical Applications. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (2004). An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

Sources

- 1. Phenol - Wikipedia [en.wikipedia.org]

- 2. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]

- 3. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. First Phenol Carboxylation with CO2 on Carbon Nanostructured C@Fe-Al2O3 Hybrids in Aqueous Media under Mild Conditions | MDPI [mdpi.com]

- 8. iajpr.com [iajpr.com]

A Technical Guide to Methyl 2-fluoro-5-hydroxy-4-methylbenzoate (CAS 1378655-77-6): Properties, Synthesis, and Applications in Drug Discovery

Introduction

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is a functionalized aromatic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a substituted hydroxybenzoate, its structure incorporates several key features—a fluorine atom, a phenolic hydroxyl group, a methyl group, and a methyl ester—that make it a versatile building block for creating more complex molecules. The strategic placement of these functionalities provides multiple reaction sites and modulates the electronic properties of the benzene ring, influencing the compound's reactivity and the physiological properties of its derivatives.

The incorporation of fluorine into pharmaceutical candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] Similarly, the phenolic hydroxyl group serves as a crucial handle for forming hydrogen bonds with biological targets and as a point for synthetic elaboration. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, reactivity profile, and potential applications of this compound, designed for researchers and drug development professionals.

Core Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its use in a research setting. This compound is a solid at room temperature and requires storage in a dark, inert atmosphere to maintain its integrity.

| Identifier | Value | Reference(s) |

| CAS Number | 1378655-77-6 | [5] |

| Molecular Formula | C₉H₉FO₃ | [6][7] |

| Molecular Weight | 184.16 g/mol | [6][7] |

| IUPAC Name | This compound | |

| InChI Key | JKTMRPAVQROBKG-UHFFFAOYSA-N | |

| MDL Number | MFCD19440272 | [5][6] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Conditions | Room temperature, keep in dark place, inert atmosphere |

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis involves the acid-catalyzed esterification of 2-fluoro-5-hydroxy-4-methylbenzoic acid using methanol, which serves as both the reactant and the solvent.

Caption: Proposed synthesis of the title compound via Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity must be confirmed by analytical methods as described in Section 4.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoro-5-hydroxy-4-methylbenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, and using a large excess of methanol as the solvent drives the reaction toward the ester product according to Le Châtelier's principle.

-

-

Reaction Execution: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C). Monitor the reaction for completion (typically 4-16 hours) using TLC, visualizing with UV light and/or a potassium permanganate stain.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Causality: Neutralization quenches the reaction and converts the excess acid catalyst into a salt, facilitating its removal during the subsequent extraction.

-

-

Extraction: Reduce the volume of methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by its three primary functional regions: the phenolic hydroxyl group, the methyl ester, and the substituted aromatic ring.

Caption: Key reactive sites on this compound.

-

Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated by a base to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce diverse side chains, a common strategy in drug analog synthesis.

-

Methyl Ester (-COOCH₃): The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.[9] Treatment with amines can convert it into the corresponding amides, which are prevalent functionalities in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. The fluorine atom is deactivating via induction but is an ortho-, para-director. The overall regioselectivity of a substitution reaction will depend on the interplay of these electronic and steric effects, with the position ortho to the powerful hydroxyl directing group being a likely site of reaction.

Analytical Characterization

While comprehensive spectral data is not publicly available, a standard suite of analytical techniques would be required to confirm the identity and purity of a synthesized batch. Chemical suppliers can often provide a Certificate of Analysis with this data upon request.[6]

Standard Analytical Protocols

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like CDCl₃ or DMSO-d₆, one would expect to see distinct signals for the two aromatic protons, a singlet for the ester methyl group, a singlet for the aromatic methyl group, and a broad singlet for the phenolic hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show nine distinct carbon signals, including those for the carbonyl carbon, the aromatic carbons (with C-F coupling visible for the carbon bonded to fluorine and its neighbors), and the two methyl carbons.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance would be expected, confirming the presence of the single fluorine atom.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 184.16.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad peak for the O-H stretch (around 3300 cm⁻¹), a sharp peak for the C=O stretch of the ester (around 1700 cm⁻¹), and peaks for C-F and aromatic C-H/C=C bonds.

Applications in Research and Drug Development

This compound is a valuable intermediate for synthesizing pharmaceutical compounds, particularly those built around a benzene core.[7] Its utility stems from the strategic combination of functional groups that can be used to modulate biological activity and pharmacokinetic properties.

-

Scaffold for Bioactive Molecules: The compound serves as a foundational scaffold. The hydroxyl and ester groups are handles for diversification, allowing chemists to build a library of derivatives for screening against biological targets such as enzymes or receptors.[7]

-

Modulation of Physicochemical Properties: The fluorine atom can significantly enhance a drug candidate's profile by blocking metabolic oxidation at the ortho position, increasing lipophilicity to improve membrane permeability, and lowering the pKa of the adjacent phenolic hydroxyl group.[2][3]

-

Intermediate in Multi-Step Syntheses: This molecule is an ideal starting point for producing more complex APIs. For example, the ester can be converted to a hydroxamic acid or an amide, while the phenol can be coupled with other moieties to build inhibitors for various therapeutic targets.

Caption: Role as a versatile building block in drug discovery workflows.

Safety and Handling

Proper handling of all laboratory chemicals is essential. This compound is classified as an irritant and is harmful if swallowed.

| Safety Aspect | Information | Reference(s) |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Handling Recommendations:

-

Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 1378655-77-6(Methyl 2-Fluoro-4-Methyl-5-Hydroxybenzoate) | Kuujia.com [kuujia.com]

- 6. 1378655-77-6|this compound|BLD Pharm [bldpharm.com]

- 7. This compound [myskinrecipes.com]

- 8. 2-Fluoro-5-hydroxy-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 9. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals.[1] Its structure, featuring a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, presents a unique combination of functional groups that can influence its biological activity and physicochemical properties. The presence of a fluorine atom can significantly alter properties such as metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity.

Chemical Identity

| Property | Value | Source |

|---|---|---|

| CAS Number | 1378655-77-6 | [2][3] |

| Molecular Formula | C₉H₉FO₃ | [1][2] |

| Molecular Weight | 184.16 g/mol | [1][2] |

| SMILES | COC(=O)C1=C(F)C=C(O)C(C)=C1 |[2] |

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, we can infer likely properties based on its structural analogs and provide a framework for their experimental determination.

| Property | Predicted/Reported Value | Comments |

| Physical Form | White to yellow solid | Based on the similar compound, Methyl 2-fluoro-4-hydroxybenzoate. |

| Melting Point | Not reported | Expected to be a solid at room temperature. The melting point of the isomer Methyl 5-fluoro-2-hydroxybenzoate is 30-34 °C.[4] |

| Boiling Point | Not reported | The boiling point of the isomer Methyl 5-fluoro-2-hydroxybenzoate is 50 °C at 0.15 mmHg.[4] |

| Solubility | Slightly soluble in water | The related compound Methyl 2-fluoro-4-hydroxybenzoate is slightly soluble in water.[5] Expected to be soluble in organic solvents like methanol, ethanol, and acetone. |

| Storage | Room temperature, in a dark place under an inert atmosphere | Recommended storage conditions to prevent degradation.[1][2] |

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

The melting point is a crucial indicator of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range (e.g., < 1 °C) is indicative of high purity.

Spectroscopic Analysis

Spectroscopic methods are essential for structural elucidation and confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two singlets or doublets in the aromatic region (typically 6.5-8.0 ppm), with coupling constants influenced by the fluorine atom.

-

Methyl Protons (on ring): A singlet around 2.0-2.5 ppm.

-

Methyl Protons (ester): A singlet around 3.5-4.0 ppm.

-

Hydroxyl Proton: A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (ester): A peak in the range of 165-175 ppm.

-

Aromatic Carbons: Several peaks in the aromatic region (110-160 ppm). The carbon attached to the fluorine will show a large coupling constant (J-coupling).

-

Methyl Carbons: Peaks for the two methyl groups will appear in the aliphatic region (around 15-25 ppm for the ring methyl and 50-55 ppm for the ester methyl).

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

O-H Stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp peak around 1680-1730 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak at m/z = 184.16, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Synthesis Outline

Proposed Synthetic Route: Fischer Esterification

-

Starting Material: 2-Fluoro-5-hydroxy-4-methylbenzoic acid.

-

Reagents: Methanol (as both solvent and reactant) and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction: The mixture is typically heated under reflux to drive the reaction to completion.

-

Workup: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a weak base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Safety and Handling

Specific safety and toxicity data for this compound are not available. However, based on its structural analogs, general precautions should be taken. The isomer Methyl 5-fluoro-2-hydroxybenzoate is known to cause skin and eye irritation, and may cause respiratory irritation.[8]

General Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a compound of interest for synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a framework for its characterization based on established analytical techniques and data from its isomers. The outlined protocols for determining its melting point, spectroscopic profile, and other properties will aid researchers in fully characterizing this compound for its potential applications in drug discovery and development.

References

-

Methyl 5-fluoro-2-hydroxybenzoate | C8H7FO3 | CID 2783186 - PubChem. (n.d.). Retrieved from [Link]

-

General experimental procedures - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem. (n.d.). Retrieved from [Link]

-

Methyl 2,6-dihydroxy-4-methylbenzoate - NIST WebBook. (n.d.). Retrieved from [Link]

-

methy 2-fluoro-5-hydroxy-4-methyl benezoate - ChemBK. (n.d.). Retrieved from [Link]

-

Understanding the Synthesis and Specifications of Methyl 4-Fluoro-2-hydroxybenzoate. (2025). Retrieved from [Link]

-

methyl2-fluoro-5-hydroxy-4-nitrobenzoate - MySkinRecipes. (n.d.). Retrieved from [Link]

-

¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. (n.d.). Retrieved from [Link]

-

Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem. (n.d.). Retrieved from [Link]

-

METHYL 4-HYDROXYBENZOATE - Ataman Kimya. (n.d.). Retrieved from [Link]

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1378655-77-6|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. METHYL 5-FLUORO-2-HYDROXYBENZOATE CAS#: 391-92-4 [m.chemicalbook.com]

- 5. Methyl 2-fluoro-4-hydroxybenzoate, 98% | Fisher Scientific [fishersci.ca]

- 6. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 5-fluoro-2-hydroxybenzoate | C8H7FO3 | CID 2783186 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-fluoro-5-hydroxy-4-methylbenzoate: A Versatile Building Block for Pharmaceutical Research

Introduction: Unveiling a Key Intermediate in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Central to this endeavor is the availability of versatile chemical building blocks that offer handles for molecular diversity and optimization of pharmacological properties. Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, a substituted aromatic ester, represents one such key intermediate. Its unique constellation of functional groups—a reactive ester, a nucleophilic hydroxyl group, a bioisosteric fluorine atom, and a space-occupying methyl group—makes it a valuable precursor for the synthesis of a wide array of potentially therapeutic agents. This technical guide provides a comprehensive overview of the chemical identity, structure, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical compound is the bedrock of reproducible scientific research. This section details the fundamental identifiers and structural representation of this compound.

IUPAC Nomenclature and CAS Registry

The systematic name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the arrangement of all functional groups on the benzene ring.

It is registered under the CAS Number: 1378655-77-6 . This unique identifier is crucial for database searches and procurement.

Molecular Formula, Weight, and SMILES Notation

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| SMILES | COC(=O)C1=C(F)C=C(C)C(O)=C1 |

Chemical Structure

The two-dimensional structure of this compound is depicted below. The numbering of the benzene ring follows IUPAC conventions, with the ester group's attachment point designated as carbon 1.

Caption: 2D Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is conceptually straightforward, typically involving the esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-hydroxy-4-methylbenzoic acid. This section outlines the logical synthetic pathway.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the key disconnection at the ester linkage, pointing to 2-fluoro-5-hydroxy-4-methylbenzoic acid and methanol as the immediate precursors.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Fischer Esterification

Reaction:

2-fluoro-5-hydroxy-4-methylbenzoic acid + CH₃OH --[H⁺ catalyst]--> this compound + H₂O

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-hydroxy-4-methylbenzoic acid in an excess of anhydrous methanol. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Remove the excess methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to obtain a product of high purity.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, we can predict the salient features of its ¹H NMR, ¹³C NMR, and Mass spectra based on the known effects of its constituent functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the ring-substituted methyl protons, and the hydroxyl proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| Aromatic-H (position 3) | 6.8 - 7.2 | Doublet | J(H,F) |

| Aromatic-H (position 6) | 7.5 - 7.9 | Singlet | |

| -OCH₃ | 3.8 - 4.0 | Singlet | |

| Ar-CH₃ | 2.2 - 2.5 | Singlet | |

| -OH | 5.0 - 6.0 (variable) | Broad Singlet |

-

The fluorine atom at position 2 will deshield the adjacent proton at position 3 and cause splitting (a doublet).

-

The hydroxyl and methyl groups will also influence the chemical shifts of the aromatic protons.

-

The hydroxyl proton's chemical shift is variable and depends on the solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (ester) | 165 - 175 | |

| C-F | 150 - 165 | Strong C-F coupling |

| C-OH | 145 - 155 | |

| C-COOCH₃ | 115 - 125 | |

| C-CH₃ | 120 - 130 | |

| Aromatic C-H | 110 - 130 | |

| -OCH₃ | 50 - 55 | |

| Ar-CH₃ | 15 - 25 |

-

The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Other aromatic carbons will show smaller two- and three-bond C-F couplings.[2]

Predicted Mass Spectrum

In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 184. Key fragmentation patterns for methyl benzoates include the loss of the methoxy radical (•OCH₃) to give an [M-31]⁺ ion, and the loss of the methoxycarbonyl radical (•COOCH₃) to give an [M-59]⁺ ion.[3][4]

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in mass spectrometry.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. One source suggests its utility in the synthesis of anti-inflammatory or analgesic drugs.[5] The strategic placement of its functional groups allows for a variety of chemical transformations.

The Role of Fluorine in Medicinal Chemistry

The introduction of a fluorine atom into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties. These include:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions.

-

Modulation of pKa: The presence of a fluorine atom can alter the acidity or basicity of nearby functional groups, which can be crucial for drug absorption and distribution.

-

Improved Membrane Permeability: In some cases, the lipophilicity of a molecule can be fine-tuned by the addition of fluorine.

Synthetic Utility and Potential Therapeutic Targets

The functional groups of this compound offer multiple avenues for synthetic elaboration:

-

The Hydroxyl Group: This group can be alkylated, acylated, or used as a nucleophile in various coupling reactions to introduce diverse side chains.

-

The Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol.

-

The Aromatic Ring: The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

Given the structural motifs present in this molecule, it could serve as a key intermediate in the synthesis of inhibitors for various enzyme classes or as a scaffold for the development of receptor agonists or antagonists. For instance, fluorinated and hydroxylated benzoic acid derivatives are found in a range of bioactive compounds, including those with anti-cancer and anti-inflammatory properties.[6]

Hypothetical Synthetic Application:

Sources

- 1. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. brainly.com [brainly.com]

- 5. This compound [myskinrecipes.com]

- 6. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

Spectroscopic Data for Methyl 2-fluoro-5-hydroxy-4-methylbenzoate: A Technical Guide

Executive Summary: This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and data from structurally related compounds. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into the methodologies for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to be an authoritative resource for the characterization of this and similar fluorinated aromatic compounds.

Introduction

This compound (Figure 1) is a substituted aromatic compound with potential applications in pharmaceutical development and as an intermediate in organic synthesis. Its structure, featuring a fluorine atom, a hydroxyl group, a methyl group, and a methyl ester on a benzene ring, suggests a range of chemical properties and potential biological activities. The strategic placement of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate structural elucidation and characterization are paramount for any further development, and this is primarily achieved through a combination of spectroscopic techniques.

This guide provides a detailed, predictive analysis of the spectroscopic data for this compound. While experimental spectra for this specific molecule are not widely published, the principles of NMR, MS, and IR spectroscopy allow for a robust prediction of its spectral characteristics. The methodologies and interpretations presented herein are grounded in established scientific literature and are designed to be broadly applicable to the characterization of novel small organic molecules.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete characterization.

¹H NMR Spectroscopy (Proton NMR)

2.1.1 Experimental Protocol

A standard ¹H NMR spectrum would be acquired using a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for compounds with exchangeable protons like the hydroxyl group, as it slows down the exchange rate, often allowing the -OH proton to be observed as a distinct signal.

-

Instrument Setup:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments), which uses a 30° pulse angle to allow for a shorter relaxation delay between scans without significant signal saturation.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted based on the sample concentration, with 8 to 16 scans usually being sufficient for a sample of this size.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.

-

2.1.2 Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show five distinct signals:

-

Aromatic Protons (2H): There are two protons on the aromatic ring. Due to the substitution pattern, they are in different chemical environments and will likely appear as two separate signals. The proton at position 6 will be a doublet due to coupling with the fluorine atom, and the proton at position 3 will also be a doublet due to coupling with the fluorine. Their chemical shifts are expected in the range of 6.5-7.5 ppm.

-

Hydroxyl Proton (1H): The phenolic -OH proton will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration, but in DMSO-d₆, it could be in the range of 9-10 ppm.

-

Methyl Ester Protons (3H): The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

Ring Methyl Protons (3H): The three protons of the methyl group attached to the aromatic ring (-CH₃) will also be a sharp singlet, expected in the range of 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | d | 1H | Ar-H (position 6) |

| ~6.8 | d | 1H | Ar-H (position 3) |

| ~9.5 | br s | 1H | -OH |

| ~3.9 | s | 3H | -OCH ₃ |

| ~2.3 | s | 3H | Ar-CH ₃ |

¹³C NMR Spectroscopy (Carbon-13 NMR)

2.2.1 Experimental Protocol

A standard ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

Step-by-Step Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans (e.g., 128 to 1024) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2 seconds is generally sufficient.

-

2.2.2 Predicted Data and Interpretation

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups and the fluorine atom, which will also cause splitting of the signals of nearby carbons (C-F coupling).

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, around 165-170 ppm.

-

Aromatic Carbons (6C): The six aromatic carbons will appear in the range of 110-160 ppm. The carbons directly bonded to fluorine and oxygen will be significantly shifted. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Methyl Ester Carbon (-OCH₃): This carbon will appear around 50-55 ppm.

-

Ring Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, around 15-20 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O |

| ~158 (d) | C -F |

| ~155 | C -OH |

| ~135 | C -CH₃ |

| ~125 | C -COOCH₃ |

| ~120 (d) | C -H (position 6) |

| ~115 (d) | C -H (position 3) |

| ~52 | -OC H₃ |

| ~18 | Ar-C H₃ |

(d) indicates a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy (Fluorine-19 NMR)

2.3.1 Experimental Protocol

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.

Step-by-Step Methodology:

-

Sample Preparation: The same sample can be used.

-

Instrument Setup:

-

A specific ¹⁹F probe or a broadband probe tuned to the ¹⁹F frequency is required.

-

A standard single-pulse experiment is used.

-

The chemical shift range for ¹⁹F is much larger than for ¹H, so a wider spectral width is necessary. Chemical shifts are typically referenced to CFCl₃.

-

2.3.2 Predicted Data and Interpretation

The ¹⁹F NMR spectrum will show a single signal for the one fluorine atom in the molecule. This signal will likely be a multiplet due to coupling with the two neighboring aromatic protons. The chemical shift will be in the characteristic range for aromatic fluorides, typically between -110 and -140 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

3.1 Experimental Protocol (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules like the target compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a low flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable signal.

-

Acquire the spectrum in either positive or negative ion mode. For this compound, both modes could be effective. In positive mode, the protonated molecule [M+H]⁺ would be observed. In negative mode, the deprotonated molecule [M-H]⁻ would be seen.

-

3.2 Predicted Data and Interpretation

-

Molecular Ion: The molecular weight of this compound is 184.16 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion would be observed, confirming the elemental formula (C₉H₉FO₃).

-

Positive Ion Mode: A prominent peak at m/z 185.0554 corresponding to [M+H]⁺.

-

Negative Ion Mode: A prominent peak at m/z 183.0401 corresponding to [M-H]⁻.

-

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for this molecule could include the loss of the methyl group from the ester (-15 Da) or the loss of the entire methoxy group (-31 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

4.1 Experimental Protocol (Attenuated Total Reflectance - ATR)

ATR is a convenient technique for solid samples, requiring minimal sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Instrument Setup:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans.

-

4.2 Predicted Data and Interpretation

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) will be just below 3000 cm⁻¹.

-

C=O Stretch: A very strong and sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=C Stretches: Aromatic ring C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretches: Two C-O stretching bands are expected: one for the ester (around 1200-1300 cm⁻¹) and one for the phenol (around 1150-1250 cm⁻¹).

-

C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H stretch (phenol) |

| >3000 | Medium | Aromatic C-H stretch |

| <3000 | Medium | Aliphatic C-H stretch |

| 1700-1730 | Strong, Sharp | C=O stretch (ester) |

| 1450-1600 | Medium-Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | C-O stretch (ester) |

| 1000-1100 | Strong | C-F stretch |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By outlining the standard experimental protocols and the expected data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy, this document serves as a valuable resource for scientists working on the synthesis and analysis of this and related compounds. The principles of data interpretation discussed herein are fundamental to the structural elucidation of small organic molecules and underscore the importance of a multi-technique approach for unambiguous characterization.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]

A Technical Guide to the 13C NMR Structural Elucidation of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Abstract: The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, a substituted aromatic compound, presents a unique analytical challenge due to the complex interplay of its functional groups. This technical guide provides an in-depth methodology for the analysis of this molecule using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will explore the foundational principles governing its spectral features, including substituent-induced chemical shifts and characteristic carbon-fluorine (C-F) coupling constants. This document details a robust, self-validating experimental protocol, integrating broadband decoupled ¹³C NMR with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to ensure unambiguous resonance assignment and complete structural verification. This guide is intended for researchers and scientists who require a practical and theoretically grounded approach to the NMR analysis of complex, fluorinated small molecules.

Introduction: The Analytical Imperative

This compound is a polysubstituted benzene derivative. Molecules of this class are pivotal building blocks in medicinal chemistry, where the precise arrangement of substituents can drastically alter pharmacological activity. The fluorine atom, in particular, is a powerful modulator of metabolic stability, lipophilicity, and binding affinity. Therefore, rigorous confirmation of the substitution pattern is not merely a procedural step but a critical prerequisite for advancing a compound in the development pipeline.

¹³C NMR spectroscopy offers a direct, non-destructive window into the carbon skeleton of a molecule. For a compound like this compound, a standard proton-decoupled ¹³C NMR spectrum provides two crucial layers of information: the chemical shift (δ) of each unique carbon atom and the through-bond scalar coupling (J-coupling) between carbon and fluorine nuclei. When combined with advanced techniques like DEPT, a complete and unambiguous structural portrait can be assembled.

Foundational Principles for Spectral Interpretation

A predictive understanding of the ¹³C NMR spectrum is essential before entering the laboratory. This involves considering the electronic effects of each substituent on the aromatic ring and the predictable nature of C-F J-coupling.

The Influence of Substituents on Chemical Shifts

The chemical shift of each aromatic carbon is a direct reflection of its local electronic environment. The benzene ¹³C chemical shift of 128.5 ppm serves as a baseline, which is then modified by the electron-donating or electron-withdrawing nature of the substituents.[1]

-

-OH (Hydroxy): A strong electron-donating group (EDG) through resonance, it significantly shields the ortho and para carbons, shifting their signals upfield (to lower ppm values). The ipso-carbon (the carbon directly attached to the -OH) is strongly deshielded and shifted downfield.[2][3]

-

-CH₃ (Methyl): A weak electron-donating group through induction and hyperconjugation, it causes modest shielding at the ortho and para positions.

-

-F (Fluoro): A unique case. Fluorine is highly electronegative, causing a strong deshielding inductive effect. However, it also possesses lone pairs that can participate in resonance, acting as an electron-donating group. The most pronounced effect is a very large downfield shift of the ipso-carbon to which it is attached.

-

-COOCH₃ (Methyl Ester): An electron-withdrawing group (EWG) through both induction and resonance. It deshields the ipso and para carbons, shifting them downfield. The effect on the carbonyl and methoxy carbons is highly characteristic.[4][5]

The interplay of these effects determines the final chemical shift for each of the six aromatic carbons.[6][7][8]

Carbon-Fluorine (¹³C-¹⁹F) J-Coupling

The presence of a spin-½ ¹⁹F nucleus causes observable splitting in the signals of nearby carbon atoms. The magnitude of this coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the two nuclei.[9]

-

¹JCF (One-bond coupling): This is a very large coupling, typically in the range of 160-350 Hz, observed for the carbon directly attached to the fluorine atom. The signal appears as a doublet.[10][11]

-

²JCF (Two-bond coupling): Coupling through two bonds is also significant, generally ranging from 15-50 Hz. Carbons ortho to the fluorine will appear as doublets.[11]

-

³JCF (Three-bond coupling): Coupling through three bonds is smaller, typically 2-15 Hz. The carbon meta to the fluorine will show this splitting.[11][12]

-

⁴JCF (Four-bond coupling): This long-range coupling is often small (< 4 Hz) but can be observable. The carbon para to the fluorine may appear as a narrow doublet or a broadened singlet.[13]

Observing this distinct pattern of C-F coupling provides definitive evidence for the position of the fluorine atom on the aromatic ring.[14][15]

DEPT for Multiplicity Assignment

Distortionless Enhancement by Polarization Transfer (DEPT) is an indispensable technique for determining the number of protons attached to each carbon.[16][17] A series of DEPT experiments are run to differentiate carbon types:[18]

-

DEPT-90: Only signals from methine (CH) carbons are observed as positive peaks.

-

DEPT-135: Methine (CH) and methyl (CH₃) carbons appear as positive peaks, while methylene (CH₂) carbons appear as negative (inverted) peaks.

-

Quaternary Carbons (C): These carbons bear no protons and are absent from all DEPT spectra. They can be identified by comparing the standard broadband-decoupled spectrum with the DEPT spectra.

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any analytical result hinges on a meticulous experimental protocol. The following steps are designed to yield high-quality, reproducible data.

Sample Preparation

The quality of the NMR spectrum is directly proportional to the quality of the sample preparation.

-

Analyte Quantity: For ¹³C NMR, a higher concentration is generally better due to the low natural abundance of the ¹³C isotope. Aim for 15-30 mg of this compound.[19]

-

Solvent Selection: Choose a suitable deuterated solvent. For this molecule, DMSO-d₆ is an excellent choice as it will readily dissolve the compound and the hydroxyl proton will be observable. CDCl₃ is another common option. Ensure the solvent volume is appropriate for the NMR tube, typically 0.5-0.6 mL for a standard 5 mm tube.[20]

-

Dissolution & Transfer: Dissolve the sample completely in the chosen solvent in a separate small vial. Gentle warming or vortexing can aid dissolution.

-

Filtration (Critical Step): To avoid spectral artifacts from suspended microparticles, filter the solution directly into a clean, dry NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective. Do not use cotton wool, as it can leach impurities.[21]

-

Labeling: Clearly label the NMR tube with the sample identity.

| Common NMR Solvent | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Chloroform-d (CDCl₃) | 77.16 | Triplet |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 39.52 | Septet |

| Acetone-d₆ | 206.26, 29.84 | Septet, Septet |

| Methanol-d₄ | 49.00 | Septet |

| Table 1: Properties of common deuterated solvents used in ¹³C NMR spectroscopy. Data sourced from published compilations.[22][23][24] |

NMR Data Acquisition

The following is a representative acquisition workflow. Instrument-specific parameters should be optimized by the operator.

Caption: ¹³C NMR experimental and analytical workflow.

Predicted Spectral Analysis

To interpret the resulting spectra, we must first predict the expected signals based on the molecular structure.

Caption: Structure of this compound.

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts, C-F coupling patterns, and DEPT-135 phases for each carbon atom. These predictions are derived from established substituent effects and typical coupling constant ranges.[25][26][27]

| Carbon Atom # | Description | Predicted Shift (δ, ppm) | Expected Multiplicity (J-coupling) | Predicted DEPT-135 Phase |

| C7 | Carbonyl (Ester) | 165-170 | d, ⁴JCF ≈ 2-4 Hz | Absent |

| C2 | Aromatic, C-F | 158-162 | d, ¹JCF ≈ 240-260 Hz | Absent |

| C5 | Aromatic, C-OH | 150-155 | d, ⁴JCF ≈ 1-3 Hz | Absent |

| C4 | Aromatic, C-CH₃ | 125-130 | d, ³JCF ≈ 3-5 Hz | Absent |

| C1 | Aromatic, C-COOR | 118-123 | d, ²JCF ≈ 15-25 Hz | Absent |

| C6 | Aromatic, CH | 115-120 | d, ³JCF ≈ 5-10 Hz | Positive |

| C3 | Aromatic, CH | 112-117 | d, ²JCF ≈ 20-30 Hz | Positive |

| C8 | Methoxy (-OCH₃) | 51-53 | s | Positive |

| C9 | Methyl (-CH₃) | 15-20 | s | Positive |

| Table 2: Predicted ¹³C NMR data for this compound. |

Data Interpretation: A Self-Validating Approach

The power of this analytical strategy lies in cross-validation. No single piece of data is interpreted in isolation.

-

Count the Signals: The broadband ¹³C spectrum should display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

-

Identify Quaternary Carbons: The DEPT-135 spectrum will show four positive peaks (C3, C6, C8, C9). By subtracting these from the nine total peaks in the broadband spectrum, the five quaternary carbons (C1, C2, C4, C5, C7) are unequivocally identified.

-

Assign the CH Carbons: The DEPT-90 spectrum will show only two peaks, corresponding to C3 and C6.

-

Pinpoint the Fluorine Position: The signal with the largest chemical shift in the aromatic region (predicted ~158-162 ppm) should exhibit a very large doublet splitting (¹JCF ≈ 240-260 Hz). This immediately identifies C2.

-

Confirm Neighboring Carbons: The signals for C1 and C3 should both appear as doublets with a large two-bond coupling constant (²JCF ≈ 15-30 Hz). This confirms their proximity to the fluorine atom.

-

Assign Remaining Aromatic Carbons: The remaining aromatic signals can be assigned based on their predicted chemical shifts and smaller ³JCF and ⁴JCF coupling constants. The DEPT data confirms which are protonated (C3, C6) and which are not (C1, C4, C5).

-

Assign Aliphatic Carbons: The two remaining positive peaks in the DEPT-135 spectrum in the upfield region are C8 (-OCH₃) and C9 (-CH₃), assigned based on their characteristic chemical shifts.

By systematically applying these logical steps, each piece of data validates the others, leading to a highly confident and unambiguous structural assignment.

Conclusion

The ¹³C NMR analysis of this compound is a prime example of how modern spectroscopic techniques can be leveraged for definitive structural elucidation. A thorough understanding of fundamental principles—substituent effects and C-F coupling—allows for accurate prediction of the spectrum. A meticulous experimental workflow, incorporating both standard broadband decoupling and advanced DEPT sequences, generates a rich dataset. Finally, a systematic, cross-validating approach to data interpretation ensures that the final structure is assigned with the highest degree of scientific certainty. This robust methodology is essential for ensuring the integrity of chemical entities in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The influence of substituents on the 13C-NMR chemical shifts of m...: Ingenta Connect [ingentaconnect.com]

- 8. Substituent effects on 1H and 13C NMR chemical shifts in titanocene benzoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Nuclear magnetic resonance spectroscopy. A stereospecific ^3J_(CF) coupling in the low-temperature ^(13)C nmr spectrum of 1,1-difluorocyclohexane [authors.library.caltech.edu]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 19. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 20. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 21. researchgate.net [researchgate.net]

- 22. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 27. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the FTIR Spectroscopy of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Abstract

This technical guide provides a comprehensive examination of Methyl 2-fluoro-5-hydroxy-4-methylbenzoate using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, offers a self-validating protocol for spectral acquisition, and provides a detailed interpretation of the vibrational signatures inherent to the molecule's unique combination of functional groups. By integrating theoretical principles with practical application, this guide serves as an authoritative resource for leveraging FTIR as a powerful tool for structural elucidation and quality control in a pharmaceutical context.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis